molecular formula C18H16N2O2 B12546387 Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- CAS No. 821784-40-1

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-

Cat. No.: B12546387
CAS No.: 821784-40-1
M. Wt: 292.3 g/mol
InChI Key: IUZKQQXPXLIICJ-UHFFFAOYSA-N
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Description

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is a complex organic compound that features a phenol group, a pyridine ring, and a methoxyphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridine: Similar structure but with a piperazine ring instead of a phenol group.

    4-[(4-Methoxyphenyl)amino]phenol: Contains a similar methoxyphenylamino group but lacks the pyridine ring.

Uniqueness

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is unique due to its combination of a phenol group, a pyridine ring, and a methoxyphenylamino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

821784-40-1

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-[5-(4-methoxyanilino)pyridin-3-yl]phenol

InChI

InChI=1S/C18H16N2O2/c1-22-18-7-5-15(6-8-18)20-16-9-14(11-19-12-16)13-3-2-4-17(21)10-13/h2-12,20-21H,1H3

InChI Key

IUZKQQXPXLIICJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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